2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde offers a unique ΔLogP +0.79 boost vs. non-fluorinated analogs for enhanced membrane permeability, plus class-level aldehyde oxidase (AO) resistance for superior metabolic stability. Its dual reactive sites—aldehyde for condensations and oxazole for cross-couplings—enable rapid library synthesis. Choose this strategic scaffold to maintain SAR continuity in lead optimization.

Molecular Formula C10H6FNO2
Molecular Weight 191.161
CAS No. 1909319-04-5
Cat. No. B2834180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
CAS1909319-04-5
Molecular FormulaC10H6FNO2
Molecular Weight191.161
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=CO2)F)C=O
InChIInChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H
InChIKeyCHNVAMKQXXIFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (CAS 1909319-04-5): A Dual-Reactive Building Block for Kinase-Targeted Medicinal Chemistry


2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is an organic small molecule featuring a benzaldehyde core substituted at the 2-position with a fluorine atom and at the 4-position with a 1,3-oxazole ring . With a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol, this compound serves as a versatile heterocyclic building block . Its structural features—an electrophilic aldehyde handle, a metabolically stable oxazole nucleus, and a lipophilicity-enhancing fluorine substituent—position it as a strategic intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor programs where fluorine substitution patterns have been shown to strongly enhance target engagement [1].

Why 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Cannot Be Readily Replaced by Common Oxazole or Benzaldehyde Analogs


The selection of this specific oxazole-benzaldehyde hybrid over its close analogs is driven by the synergistic interplay of its substituents. The 2-fluoro group imparts a quantifiable increase in lipophilicity (ΔLogP ≈ +0.79) compared to the non-fluorinated 4-(oxazol-2-yl)benzaldehyde, directly impacting membrane permeability and target binding [1]. Simultaneously, the oxazole ring confers class-level metabolic resistance to aldehyde oxidase (AO), a major clearance pathway for many azaheterocycles, which distinguishes it from metabolically labile alternatives like benzoxazoles [2]. Generic substitution with either a simple benzaldehyde (lacking the oxazole nucleus) or a non-fluorinated oxazole analog would therefore alter critical physicochemical and metabolic properties, undermining SAR continuity in lead optimization programs [3].

Quantitative Differentiation of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Against Key Analogs


Enhanced Lipophilicity via 2-Fluoro Substitution (ΔLogP ≈ +0.79)

The incorporation of a fluorine atom at the 2-position significantly increases the compound's lipophilicity relative to its non-fluorinated counterpart. The target compound exhibits a calculated LogP of 2.2932 , whereas the direct non-fluorinated analog, 4-(oxazol-2-yl)benzaldehyde (CAS 545424-39-3), displays an XlogP of 1.5 [1]. This represents a quantified increase in lipophilicity of approximately +0.79 log units, a change consistent with improved membrane permeability and potential for enhanced target binding in biological systems.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Reduced Metabolic Liability: Oxazole Moiety vs. Alternative Heterocycles

In comparative enzyme kinetics studies, the oxazole heterocycle demonstrates a distinct metabolic stability advantage. While benzoxazole and 1,2-benzisoxazole are established substrates for rabbit liver aldehyde oxidase (AO), the simple oxazole ring (pi-excessive 5-membered heterocycle) was found to be neither a substrate nor an inhibitor of this enzyme [1]. This class-level behavior suggests that compounds containing the 1,3-oxazole moiety, such as the target compound, are unlikely to undergo extensive AO-mediated metabolism, a common clearance pathway that can limit the in vivo exposure of many azaheterocycle-containing drug candidates.

Drug Metabolism Pharmacokinetics Aldehyde Oxidase Metabolic Stability

Validated Scaffold for Kinase Inhibitor Potency Enhancement

A specific substitution pattern identified in a patent covering novel oxazole derivatives as pharmaceutical agents explicitly states that the 2-fluoro-substitution on the styryl moiety of oxazole derivatives leads to a 'strong enhancement of activity' compared to related compounds known in the art [1]. This observation, documented in the context of developing new therapeutic agents, provides empirical validation for the strategic importance of the 2-fluoro-4-oxazole motif in achieving potent biological activity, likely through enhanced target binding interactions.

Kinase Inhibitors Structure-Activity Relationship Anticancer Agents Drug Design

Synthetic Versatility: Dual Reactive Handles for Parallel Library Synthesis

The compound's structure provides two orthogonal reactive handles: an electrophilic aromatic aldehyde group and a nucleophilic oxazole ring. This dual functionality contrasts with simpler building blocks like 4-formylbenzoic acid or 4-bromobenzaldehyde, which offer only a single primary reactive site. The aldehyde can undergo condensation, reductive amination, or Grignard reactions, while the oxazole ring can participate in metal-catalyzed cross-couplings or electrophilic aromatic substitution . This versatility enables a broader range of chemical transformations and facilitates the rapid construction of diverse compound libraries in a parallel synthesis format.

Organic Synthesis Parallel Synthesis Combinatorial Chemistry Building Blocks

Commercial Availability and Purity Benchmark

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is commercially available from major suppliers like Sigma-Aldrich and Leyan with a guaranteed purity of 95% (as determined by standard analytical methods) and is supplied as a powder suitable for research use . Storage is recommended at room temperature, simplifying handling and inventory management compared to analogs requiring cold-chain storage (e.g., certain reactive aldehydes or moisture-sensitive heterocycles). This level of quality and convenient storage ensures reproducibility in synthetic and biological experiments.

Chemical Procurement Quality Control Laboratory Supply Research Reagents

Procurement-Driven Application Scenarios for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (CAS 1909319-04-5)


Kinase Inhibitor Lead Optimization

Based on patent evidence showing that 2-fluoro substitution on oxazole derivatives strongly enhances biological activity [1], this building block is ideally suited for the synthesis of focused kinase inhibitor libraries. Medicinal chemists can use the aldehyde handle to introduce diverse amine or hydrazine moieties, while the fluorine and oxazole core maintains the favorable interaction profile identified in the patent literature.

Design of Metabolically Stable Drug Candidates

The class-level resistance of the oxazole ring to aldehyde oxidase (AO) metabolism, as demonstrated in enzyme kinetics studies [2], makes this compound a strategic choice for designing in vivo probes or drug candidates where AO-mediated clearance is a known liability. This is particularly relevant for central nervous system (CNS) and oncology programs, where metabolic stability is paramount.

Parallel Synthesis of Diverse Heterocyclic Libraries

The dual reactive nature of the compound—an aldehyde for condensation reactions and an oxazole for cross-coupling—enables its use as a core scaffold in automated parallel synthesizers . By varying the reaction partners at each site, chemists can rapidly generate a matrix of novel compounds, accelerating the exploration of structure-activity relationships.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 191.16 g/mol, a calculated LogP of 2.29, and a TPSA of 43.1 Ų , this compound falls within desirable physicochemical parameters for a fragment-like molecule. Its balanced polarity and lipophilicity make it an excellent starting point for fragment growing or linking strategies, particularly when targeting enzymes with hydrophobic active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.